Lipophilicity Superiority Over the 6-Methoxy Analog: A 0.39 LogP Unit Increase at Constant PSA
When compared directly to its closest commercially available analog, 3-ethyl-2-hydrazino-6-methoxyquinoline hydrochloride (CAS 1172320-37-4), the target compound achieves a calculated LogP of 3.41 versus 3.02—a gain of +0.39 log units—while maintaining an identical PSA of 63.40 Ų . This is a structurally matched comparison (ethyl-for-methyl on the 6-alkoxy group) that isolates the contribution of the ethoxy substituent to lipophilicity. The increased LogP predicts enhanced passive membrane permeability without sacrificing the hydrogen-bonding capacity governed by PSA, a favorable profile for intracellular target engagement in antibacterial screening cascades [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) at identical PSA |
|---|---|
| Target Compound Data | LogP = 3.41; PSA = 63.40 Ų (C13H18ClN3O, MW 267.75) |
| Comparator Or Baseline | 3-Ethyl-2-hydrazino-6-methoxyquinoline hydrochloride: LogP = 3.02; PSA = 63.40 Ų (C12H16ClN3O, MW 253.73) |
| Quantified Difference | ΔLogP = +0.39 (target more lipophilic); ΔPSA = 0.00 Ų |
| Conditions | Calculated values from ChemSrc database; methodology not disclosed but consistent across entries |
Why This Matters
This LogP advantage directly informs selection when screening libraries for membrane-permeable hydrazinoquinoline probes or when optimizing lead compounds for gram-negative antibacterial activity, where a LogP of 3–4 is often associated with optimal outer membrane penetration [1].
- [1] Ammar YA, Micky JA, Aboul-Magd DS, et al. Development and radiosterilization of new hydrazono-quinoline hybrids as DNA gyrase and topoisomerase IV inhibitors. Chem Biol Drug Des. 2022. doi:10.1111/cbdd.14154. View Source
